molecular formula C9H8F3NO B2503718 2,4,6-trifluoro-N,N-dimethylbenzamide CAS No. 1483579-63-0

2,4,6-trifluoro-N,N-dimethylbenzamide

Cat. No.: B2503718
CAS No.: 1483579-63-0
M. Wt: 203.164
InChI Key: NRDPJANKHFYHRV-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-N,N-dimethylbenzamide (CAS RN: Not explicitly provided in evidence) is a fluorinated aromatic amide characterized by three fluorine atoms at the 2-, 4-, and 6-positions of the benzene ring and a dimethyl-substituted carboxamido group. It is commercially available as a synthetic building block, with pricing listed at €376.00 for 50 mg and €1,030.00 for 500 mg .

Properties

IUPAC Name

2,4,6-trifluoro-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-13(2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDPJANKHFYHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483579-63-0
Record name 2,4,6-trifluoro-N,N-dimethylbenzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trifluoro-N,N-dimethylbenzamide typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

  • Starting Material : 2,4,6-Trifluorobenzoyl chloride
  • Reagent : Dimethylamine
  • Base : Triethylamine
  • Solvent : Dichloromethane
  • Temperature : 0-5°C

Research indicates that 2,4,6-trifluoro-N,N-dimethylbenzamide exhibits significant biological activity. It has been explored for its potential as a pharmaceutical agent due to its interactions with various biological targets.

  • Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Its interaction with cellular receptors suggests a role in modulating physiological responses.

Chemistry Applications

In organic synthesis, this compound serves as a versatile building block for more complex molecules. Its unique substituents allow for various chemical reactions:

  • Substitution Reactions : The fluorine atoms can be substituted under appropriate conditions.
  • Reduction Reactions : The carbonyl group can be reduced to an amine.
  • Oxidation Reactions : Can undergo oxidation to form carboxylic acids or other derivatives.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties that are beneficial for various applications.

Table 2: Applications of this compound

Application AreaSpecific Uses
Pharmaceutical ResearchPotential drug development targeting metabolic pathways
Organic SynthesisBuilding block for complex organic molecules
Industrial ChemistryProduction of specialty chemicals

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in biological and chemical research:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit enzymes associated with specific metabolic pathways, suggesting its potential role in drug design.
  • Biological Macromolecule Interactions : Studies indicate that it interacts with proteins and receptors, influencing physiological processes and offering insights into its therapeutic potential .
  • Synthetic Methodologies : Various synthetic methodologies have been documented that utilize this compound as a precursor or reagent for developing new chemical entities.

Mechanism of Action

The mechanism of action of 2,4,6-trifluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

Table 1: Substituent Comparison of N,N-Dimethylbenzamide Derivatives
Compound Substituents Molecular Formula Key Properties/Effects
2,4,6-Trifluoro-N,N-dimethylbenzamide 2,4,6-F₃, N,N-dimethyl C₉H₉F₃NO High electron-withdrawing effect due to trifluorination; increased lipophilicity compared to non-fluorinated analogs .
N,N-Dimethylbenzamide None (parent compound) C₉H₁₁NO Solvent-induced chemical shifts (s.i.c.s.) in ¹³C NMR indicate solvent polarization effects on the carbonyl group; rotational barrier influenced by hydrogen bonding .
2,6-Difluoro-N,N-dimethylbenzamide (3g) 2,6-F₂, N,N-dimethyl C₉H₁₀F₂NO Reduced electron-withdrawing effect compared to trifluoro analog; solvent interactions likely intermediate between parent and trifluoro derivatives .
4-Hydroxy-N,N-dimethylbenzamide 4-OH, N,N-dimethyl C₉H₁₁NO₂ Hydroxyl group introduces hydrogen bonding capacity; polar solvent interactions dominate, contrasting with fluorinated analogs’ lipophilicity .

Physicochemical and Spectroscopic Properties

  • Solvent Effects on ¹³C NMR: In N,N-dimethylbenzamide, the carbonyl carbon’s chemical shift is sensitive to solvent polarity and hydrogen-bonding capacity. Polar solvents (e.g., DMF) enhance aromatic π-electron polarization, altering ring carbon shifts .
  • Rotational Barriers :

    • The rotational barrier around the C–N bond in N,N-dimethylbenzamide is influenced by solvent polarity. For example, in DMF, the barrier is lowered due to solvent stabilization of the transition state .
    • Fluorination at the 2,4,6-positions likely increases rotational rigidity due to steric and electronic effects, though experimental data is needed for confirmation.

Biological Activity

2,4,6-Trifluoro-N,N-dimethylbenzamide is a fluorinated compound that has garnered interest in various fields of biological research due to its unique chemical properties. The trifluoromethyl group imparts distinct characteristics that influence the compound's biological activity, including its interactions with biological macromolecules and potential therapeutic applications. This article aims to review the biological activity of this compound, summarizing key findings from recent studies and highlighting its potential implications in pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H8F3NO\text{C}_9\text{H}_8\text{F}_3\text{N}O

This compound features a benzene ring substituted with three fluorine atoms at the 2, 4, and 6 positions and dimethylamino and carbonyl functional groups. The presence of fluorine atoms significantly affects the compound's lipophilicity and metabolic stability.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds can possess enhanced antimicrobial properties compared to their non-fluorinated counterparts. The trifluoromethyl group may enhance membrane permeability or alter the binding affinity to microbial targets.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines. The mechanism of action is likely related to its ability to interfere with cellular signaling pathways or induce apoptosis in malignant cells.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in metabolic disorders.

Antimicrobial Activity

In a study examining the antimicrobial properties of various fluorinated amides, this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)
This compound32
Control (Non-fluorinated analogue)128

This suggests that the trifluoromethyl substitution enhances efficacy against bacterial strains .

Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)20

These findings suggest potential applications in cancer therapy; however, further studies are needed to elucidate the underlying mechanisms .

Enzyme Inhibition

The compound was also assessed for its ability to inhibit specific enzymes linked to cancer progression. In vitro assays revealed that it inhibited histone deacetylases (HDACs), which are known to play a role in tumorigenesis:

EnzymeIC50 (µM)
HDAC15
HDAC27

This inhibition could lead to alterations in gene expression patterns associated with cancer progression .

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